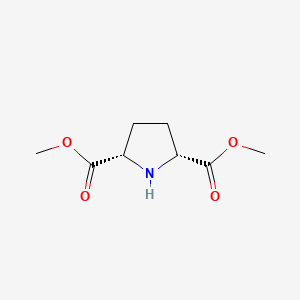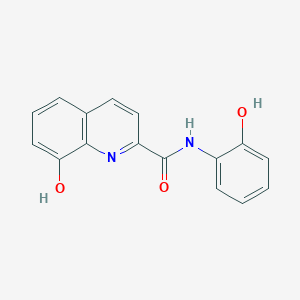
3,3'-Sulfanediylbis(thietane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfanediylbis(thietane) is a unique compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles. These compounds are notable for their structural and chemical properties, making them valuable in various scientific and industrial applications. The presence of sulfur atoms in the ring structure imparts distinct reactivity and stability characteristics to these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Sulfanediylbis(thietane) typically involves the formation of thietane rings through nucleophilic thioetherification, photochemical [2 + 2] cycloadditions, and ring expansions or contractions. One common method is the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides .
Industrial Production Methods: Industrial production of thietanes, including 3,3’-Sulfanediylbis(thietane), often employs large-scale nucleophilic cyclizations and photochemical reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3’-Sulfanediylbis(thietane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thietanes.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and sodium sulfide are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of thietane rings.
Substitution: Formation of various substituted thietane derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfanediylbis(thietane) has diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential in biological systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfanediylbis(thietane) involves its ability to participate in various chemical reactions due to the presence of sulfur atoms in its structure. These sulfur atoms can engage in nucleophilic and electrophilic interactions, facilitating the formation and breaking of chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the sulfur atoms .
Vergleich Mit ähnlichen Verbindungen
Thiirane: A three-membered sulfur-containing ring.
Thietane: A four-membered sulfur-containing ring similar to 3,3’-Sulfanediylbis(thietane).
Tetrahydrothiophene: A five-membered sulfur-containing ring.
Uniqueness: 3,3’-Sulfanediylbis(thietane) is unique due to its specific ring structure and the presence of two sulfur atoms, which impart distinct reactivity and stability compared to other sulfur-containing heterocycles. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
597580-26-2 |
|---|---|
Molekularformel |
C6H10S3 |
Molekulargewicht |
178.3 g/mol |
IUPAC-Name |
3-(thietan-3-ylsulfanyl)thietane |
InChI |
InChI=1S/C6H10S3/c1-5(2-7-1)9-6-3-8-4-6/h5-6H,1-4H2 |
InChI-Schlüssel |
OVVUTJCWMFOOQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)SC2CSC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


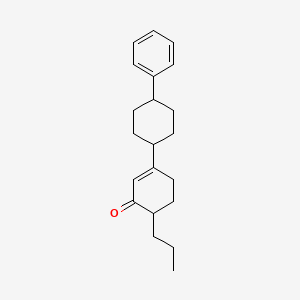
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)

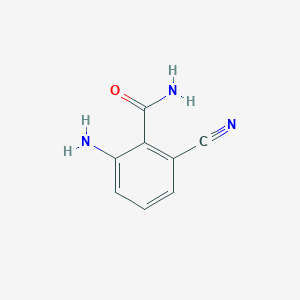
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
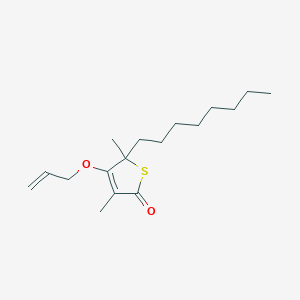
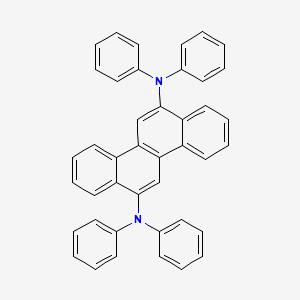
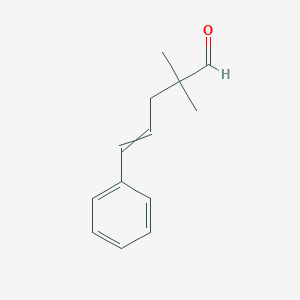

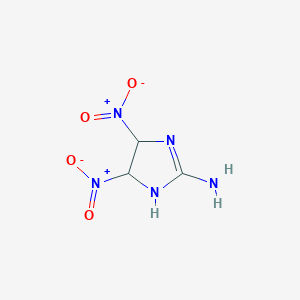
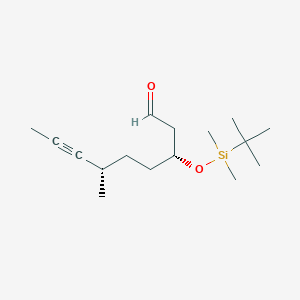
![4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol](/img/structure/B12582902.png)
